N-(4-(5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
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Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. Spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR are often used for structural elucidation of compounds along with the study of geometrical and vibrational properties .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the furan ring is a heterocyclic compound that is known to undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Similar compounds have been found to exhibit good thermal stability and solubility in polar organic solvents .Scientific Research Applications
Crystal Structure Analysis
- Crystal Structures of Related Compounds : Research by Borisova et al. (2016) examined the stereochemical peculiarities of compounds closely related to N-(4-(5-(furan-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, focusing on their crystal structures. These studies highlight the importance of structural analysis in understanding the chemical properties and potential applications of such compounds (Borisova et al., 2016).
Antibacterial Properties
- In Vitro Antibacterial Activity : Rani et al. (2012, 2015) synthesized novel pyrazoline derivatives, including structures similar to the compound , and evaluated their in vitro antibacterial activity. These studies demonstrate the potential of such compounds in developing new antibacterial agents (Rani et al., 2012); (Rani et al., 2015).
Antimicrobial and Antiinflammatory Applications
- Utility in Synthesizing Antimicrobial Compounds : Abdelhamid et al. (2019) highlighted the synthesis of compounds using pyrazolines, including structures similar to the compound , for their potential in antimicrobial applications. These findings suggest the compound's relevance in developing new antimicrobial agents (Abdelhamid et al., 2019).
- Synthesis for Antiinflammatory and Antibacterial Agents : Ravula et al. (2016) conducted studies on the synthesis of pyrazoline derivatives, akin to the compound , for their potential as antiinflammatory and antibacterial agents. This research underscores the compound's potential in therapeutic applications (Ravula et al., 2016).
Chemical Synthesis and Characterization
- Synthesis and Characterization of Derivatives : Turki (2019) described the synthesis and characterization of aniline oxide derivatives related to this compound, providing insights into the chemical nature and potential applications of these compounds (Turki, 2019).
Applications in Cancer Research
- Anticancer Drug Candidates : A study by Gul et al. (2018) synthesized compounds similar to the compound and evaluated their potential as anticancer drug candidates. This research suggests the possible use of such compounds in cancer treatment (Gul et al., 2018).
properties
IUPAC Name |
N-[4-[3-(furan-2-yl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-3-31(26,27)24-18-10-8-17(9-11-18)20-15-21(22-5-4-14-30-22)25(23-20)32(28,29)19-12-6-16(2)7-13-19/h4-14,21,24H,3,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZPWYBKNXZKQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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